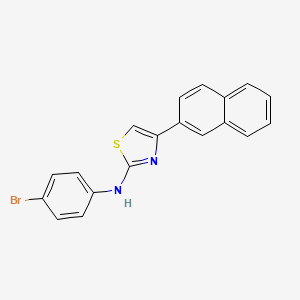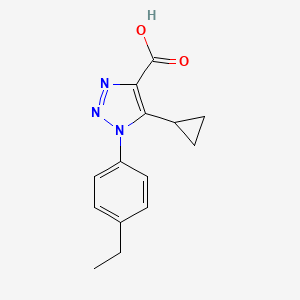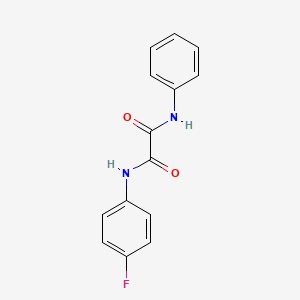![molecular formula C14H19Cl2N3OS B5116114 N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as DMTU, is a chemical compound that has been widely used in scientific research for its unique properties. DMTU is a thiourea derivative that has been synthesized and studied for its antioxidant and neuroprotective effects. In
Mécanisme D'action
DMTU exerts its antioxidant and neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DMTU also modulates the activity of various signaling pathways, including the nuclear factor-κB and mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to improve cognitive function and reduce oxidative stress in aged rats. DMTU has also been shown to protect against ischemia-reperfusion injury in various organs, such as the heart, liver, and kidney. Moreover, DMTU has been studied for its potential therapeutic effects in cancer, diabetes, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be used at relatively high concentrations without affecting cell viability. DMTU is also a water-soluble compound that can be easily administered to cells and animals. However, DMTU has some limitations for lab experiments. It has a short half-life in vivo, which limits its effectiveness in certain experimental settings. Moreover, DMTU can interfere with some biochemical assays, such as the measurement of lipid peroxidation.
Orientations Futures
DMTU has promising potential for various biomedical applications. Future research should focus on elucidating the molecular mechanisms of DMTU's antioxidant and neuroprotective effects. Moreover, the development of more stable and effective analogs of DMTU could enhance its therapeutic potential. Furthermore, the potential use of DMTU in combination with other drugs or therapies should be explored. Finally, the translation of DMTU's preclinical findings into clinical trials should be pursued to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been widely used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types and animal models. DMTU has promising potential for various biomedical applications, and future research should focus on elucidating its molecular mechanisms and developing more stable and effective analogs.
Méthodes De Synthèse
DMTU can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with 3-(4-morpholinyl)propylamine in the presence of a base. The reaction yields DMTU as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
DMTU has been extensively used in scientific research for its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced cell damage and death in various cell types, including neurons, astrocytes, and endothelial cells. DMTU has also been studied for its potential therapeutic effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3OS/c15-11-2-3-13(12(16)10-11)18-14(21)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVFYUJJBKRNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)



![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
![5-propyl-3-(1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5116130.png)
